molecular formula C14H14F3NO3S B2889426 N-(1-(furan-3-yl)propan-2-yl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 1795301-25-5

N-(1-(furan-3-yl)propan-2-yl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2889426
CAS No.: 1795301-25-5
M. Wt: 333.33
InChI Key: MPMMNJUUAUWEKP-UHFFFAOYSA-N
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Description

N-(1-(furan-3-yl)propan-2-yl)-4-(trifluoromethyl)benzenesulfonamide is a complex organic compound characterized by the presence of a furan ring, a trifluoromethyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(furan-3-yl)propan-2-yl)-4-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-(furan-3-yl)propan-2-yl)-4-(trifluoromethyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The sulfonamide group can be reduced to form amines or other reduced products.

    Substitution: The trifluoromethyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the sulfonamide group may produce amines.

Scientific Research Applications

N-(1-(furan-3-yl)propan-2-yl)-4-(trifluoromethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and mechanisms.

    Industry: The compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N-(1-(furan-3-yl)propan-2-yl)-4-(trifluoromethyl)benzenesulfonamide exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the sulfonamide moiety can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(1-(furan-3-yl)propan-2-yl)-4-methylbenzenesulfonamide: Similar structure but with a methyl group instead of a trifluoromethyl group.

    N-(1-(furan-3-yl)propan-2-yl)-4-chlorobenzenesulfonamide: Similar structure but with a chlorine atom instead of a trifluoromethyl group.

Uniqueness

N-(1-(furan-3-yl)propan-2-yl)-4-(trifluoromethyl)benzenesulfonamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s lipophilicity, metabolic stability, and ability to participate in specific interactions, making it a valuable scaffold in various applications.

Properties

IUPAC Name

N-[1-(furan-3-yl)propan-2-yl]-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3NO3S/c1-10(8-11-6-7-21-9-11)18-22(19,20)13-4-2-12(3-5-13)14(15,16)17/h2-7,9-10,18H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPMMNJUUAUWEKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)NS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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